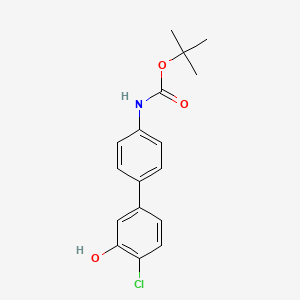![molecular formula C16H16ClNO3S B6382364 3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261957-34-9](/img/structure/B6382364.png)
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-C5-PPSP) is a phenol compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has the chemical formula C11H14ClNO3S. 3-C5-PPSP has been used in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects.
Scientific Research Applications
3-C5-PPSP has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 3-chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzene-1-sulfonate, which is a potential inhibitor of the enzyme acetylcholinesterase. 3-C5-PPSP has also been used in the synthesis of a variety of other compounds, such as pyrrolidine-3-sulfonamides, which are potential inhibitors of the enzyme dihydrofolate reductase.
Mechanism of Action
The mechanism of action of 3-C5-PPSP is not fully understood. However, it is thought to act as a catalyst in the Suzuki-Miyaura cross-coupling reaction, and it is also thought to act as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C5-PPSP are not fully understood. However, it is thought to act as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase. It is also thought to have antioxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-C5-PPSP in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. The main limitation of using 3-C5-PPSP in lab experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.
Future Directions
Given the wide range of potential applications for 3-C5-PPSP, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in the synthesis of other compounds. Additionally, further research could be done to explore its potential use as an antioxidant, as well as its potential use in the treatment of certain types of cancer. Finally, further research could be done to explore its potential use as an inhibitor of the enzymes acetylcholinesterase and dihydrofolate reductase.
Synthesis Methods
3-C5-PPSP can be synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a phenol with a boronic acid using a palladium catalyst. The reaction is often carried out in an aqueous medium, and the resulting compound is a 3-chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol.
properties
IUPAC Name |
3-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLIMPDNUTYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686205 |
Source


|
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261957-34-9 |
Source


|
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)




![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)